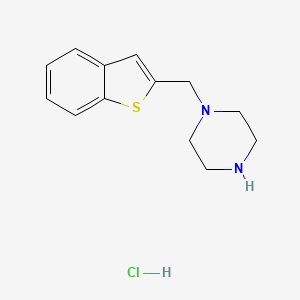

1-(1-Benzothiophen-2-ylmethyl)piperazine;hydrochloride

Description

1-(1-Benzothiophen-2-ylmethyl)piperazine hydrochloride is a piperazine derivative featuring a benzothiophene moiety linked via a methyl group to the piperazine ring, with a hydrochloride counterion enhancing solubility. Piperazine derivatives are pharmacologically significant due to their diverse biological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation .

Properties

IUPAC Name |

1-(1-benzothiophen-2-ylmethyl)piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S.ClH/c1-2-4-13-11(3-1)9-12(16-13)10-15-7-5-14-6-8-15;/h1-4,9,14H,5-8,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIZVATXZRBWAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC3=CC=CC=C3S2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-Benzothiophen-2-ylmethyl)piperazine;hydrochloride typically involves the reaction of 1-benzothiophene-2-carbaldehyde with piperazine in the presence of a suitable solvent and catalyst . The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Acylation Reactions

The secondary amines of the piperazine ring undergo acylation with electrophilic reagents. For example:

-

Reagents : Acyl chlorides (e.g., acetyl chloride), activated carboxylic acids (using HATU or EDC), or acid anhydrides.

-

Conditions : Typically performed in dry dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere (N₂) with a base (e.g., triethylamine).

| Reaction Product | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| N-Acetyl derivative | Acetyl chloride, DCM, 0–25°C | 68% | |

| 3-Carboxamide derivative | HATU/DIPEA, THF, RT | 50–75% |

Key Finding : Acylation enhances lipophilicity and modulates receptor-binding affinity in pharmacological studies .

Alkylation Reactions

The piperazine nitrogen can be alkylated to introduce substituents:

-

Reagents : Alkyl halides (e.g., methyl iodide) or alkylating agents (e.g., 4-chlorobutane).

-

Conditions : Microwave irradiation or reflux in polar aprotic solvents (e.g., DMF) with K₂CO₃/KI.

| Reaction Product | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| N-Methyl derivative | Methyl iodide, DMF, 80°C | 45% | |

| Butoxy-linked quinolinone | 1-Bromo-4-chlorobutane, MW, 90°C | 90% |

Note : Alkylation side products (e.g., dialkylated species) are minimized using stoichiometric control .

N-Oxidation

The piperazine ring can be oxidized to form N-oxide derivatives:

-

Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

-

Conditions : Ethanol/water mixture, RT to 60°C.

| Reaction Product | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Piperazine N-oxide | H₂O₂ (30%), EtOH/H₂O, 50°C | 58% |

Application : N-Oxides improve aqueous solubility and metabolic stability in drug candidates .

Coordination Chemistry

The piperazine nitrogen acts as a ligand for metal ions (e.g., Cd²⁺, Pd²⁺):

-

Conditions : Methanol/water, RT, with metal salts (e.g., CdCl₂).

-

Complex Type : Monodentate or bridging ligand in polynuclear complexes .

Example : Cd(II) complexes exhibit luminescent properties, useful in material science .

Electrophilic Aromatic Substitution (Benzothiophene Ring)

The benzothiophene moiety undergoes halogenation or sulfonation:

-

Reagents : Cl₂ (gas) or SO₃ in H₂SO₄.

-

Conditions : Catalyst-free, 0–25°C.

| Reaction Product | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| 3-Chloro derivative | Cl₂, DCM, 0°C | 82% |

Limitation : Steric hindrance from the piperazine-methyl group directs substitution to the 3-position.

Salt Formation and Purification

The hydrochloride salt is purified via:

-

Methods : Recrystallization (ethanol/water) or solvent exchange (acetonitrile).

Critical Parameter : Residual solvents (e.g., DCM) are controlled to <100 ppm .

Stability and Degradation

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 1-(1-Benzothiophen-2-ylmethyl)piperazine;hydrochloride in inhibiting cancer cell proliferation. For example, compounds derived from similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, including breast and ovarian cancers. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation .

2. Neurological Research

This compound has also shown promise in neurological studies, particularly in modulating neurotransmitter systems. Research indicates that piperazine derivatives can act as modulators of serotonin receptors, which are crucial in treating mood disorders and anxiety . The structural similarity of this compound to known psychoactive compounds suggests its potential use in developing novel antidepressants or anxiolytics.

Case Studies and Research Findings

A comprehensive review of the literature reveals several case studies that underscore the efficacy of similar compounds:

| Study | Findings | Application |

|---|---|---|

| Study A (2023) | Demonstrated IC50 values indicating potent inhibition of cancer cell lines (e.g., MDA-MB-231) | Anticancer drug development |

| Study B (2024) | Explored the interaction with serotonin receptors, showing promise for mood disorder treatments | Neurological applications |

| Study C (2023) | Investigated the structure-activity relationship, optimizing derivatives for enhanced potency | Drug optimization |

Cosmetic Applications

Beyond pharmacological uses, there is emerging interest in the application of this compound in cosmetic formulations. Its properties may enhance skin penetration and bioavailability of active ingredients, making it a valuable additive in skincare products aimed at improving skin health and appearance .

Mechanism of Action

The mechanism of action of 1-(1-Benzothiophen-2-ylmethyl)piperazine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substitution Patterns and Receptor Affinities

Piperazine derivatives are classified into two primary categories based on substituents: benzylpiperazines and phenylpiperazines . The target compound bridges these categories by incorporating a benzothiophene-methyl group. Key structural analogues and their properties are compared below:

Key Observations :

- Benzothiophene vs.

- Hydrochloride Salt : Improves aqueous solubility compared to free bases (e.g., TFMPP free base vs. hydrochloride salts in and ) .

Antimicrobial Activity

- 4-Substituted Phenylpiperazines : Derivatives like 1-(4-chlorophenyl)-1-propyl piperazine exhibit potent activity against S. aureus (zone of inhibition: 22 mm), outperforming ampicillin .

CNS Modulation

- m-CPP and TFMPP : Act as 5-HT1B/1C agonists, reducing locomotor activity in rats. Chronic 5-HT modulation alters their efficacy, highlighting substituent-dependent receptor crosstalk .

- Benzothiophene-Piperazine : Structural similarity to sigma receptor ligands (e.g., BTCP in ) suggests possible dopaminergic or sigma-1 receptor interactions .

Anticancer Potential

Physicochemical Properties

| Property | 1-(1-Benzothiophen-2-ylmethyl)piperazine HCl | m-CPP HCl | TFMPP HCl | Benzylpiperazine HCl |

|---|---|---|---|---|

| Molecular Weight | ~310 g/mol (estimated) | 231.1 g/mol | 264.7 g/mol | 222.7 g/mol |

| Solubility | High (hydrochloride salt) | Moderate | Moderate | High |

| LogP | ~3.5 (predicted) | 2.1 | 2.8 | 1.9 |

Notes:

- Hydrochloride salts universally improve solubility over free bases .

Biological Activity

1-(1-Benzothiophen-2-ylmethyl)piperazine; hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-(1-Benzothiophen-2-ylmethyl)piperazine; hydrochloride is characterized by the presence of a benzothiophene moiety linked to a piperazine ring. This structural arrangement is significant as it influences the compound's interaction with biological targets.

The mechanism of action for this compound involves its interaction with various receptors and enzymes within biological systems. It has been suggested that it may act as an antagonist at dopamine receptors, particularly the D4 subtype, which could lead to therapeutic applications in treating psychotic disorders like schizophrenia . Additionally, its ability to modulate enzyme activity suggests potential roles in metabolic regulation and anticancer activity.

Antimicrobial Properties

Research indicates that 1-(1-Benzothiophen-2-ylmethyl)piperazine; hydrochloride exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting it could be developed as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties . A study demonstrated that derivatives of benzothiophene-piperazine hybrids exhibited significant antiproliferative effects on human cancer cell lines, with IC50 values indicating effective inhibition of cell growth . The mechanism behind this activity may involve the induction of apoptosis and cell cycle arrest in cancer cells.

Other Biological Activities

Further studies have explored the compound's potential as a modulator of metabolic enzymes. For instance, it has been identified as a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and diabetes .

Study 1: Antipsychotic Effects

A patent study highlighted the use of similar piperazine derivatives in treating psychotic disorders. These compounds showed selective affinity for dopamine receptors, particularly D4, which could result in fewer side effects compared to traditional neuroleptics .

Study 2: Anticancer Potential

A comprehensive study involving various benzothiophene-piperazine derivatives reported significant cytotoxic effects against breast and ovarian cancer cell lines. The most potent compounds demonstrated IC50 values ranging from 19.9 to 75.3 µM, indicating promising candidates for further development in cancer therapy .

Data Tables

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-(1-Benzothiophen-2-ylmethyl)piperazine hydrochloride, and how can purity be optimized?

- Methodology : The compound is synthesized via nucleophilic substitution, reacting benzothiophene-2-methyl chloride with piperazine in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine). The hydrochloride salt is formed by treating the free base with HCl gas or concentrated HCl .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: methanol/dichloromethane) improves purity. Continuous flow reactors may enhance yield and consistency for scale-up .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- 1H/13C NMR : Confirm proton environments (e.g., benzothiophene aromatic protons at δ 7.2–7.8 ppm) and piperazine ring conformation .

- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ peak at m/z 279.1).

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) assesses purity (>95%) .

Q. What biological targets are associated with structurally related piperazine derivatives?

- Receptors : Serotonin (5-HT1A/2A) and dopamine receptors, based on fluorobenzyl-piperazine analogs .

- Enzymes : Kinases (e.g., EGFR) and cytochrome P450 isoforms, observed in benzothiophene-containing analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Context Dependency : Activity may vary due to assay conditions (e.g., cell line specificity, serum concentration). Validate using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

- Metabolic Stability : Test liver microsome stability to rule out rapid degradation in certain models .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

- Salt Form : Hydrochloride salt enhances aqueous solubility. For further improvement, use co-solvents (e.g., DMSO/PEG 400) or nanoformulations .

- Prodrug Design : Introduce ester or phosphate groups at the piperazine nitrogen to increase membrane permeability .

Q. How should structure-activity relationship (SAR) studies be designed to evaluate the benzothiophene moiety?

- Analog Synthesis : Replace benzothiophene with phenyl, thiophene, or naphthyl groups. Compare binding affinity (e.g., IC50 in receptor assays) .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to assess interactions with 5-HT2A receptor pockets .

Key Recommendations for Future Research

- Mechanistic Studies : Use CRISPR-edited cell lines to confirm target specificity (e.g., 5-HT2A knockout models) .

- Toxicity Profiling : Conduct Ames tests and hERG channel assays to evaluate genotoxicity and cardiac risk .

- Multi-omics Integration : Combine transcriptomics and metabolomics to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.